Methyl 3-amino-4-piperidin-1-ylbenzoate
CAS No.: 696616-81-6
Cat. No.: VC21290275
Molecular Formula: C13H18N2O2
Molecular Weight: 234.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 696616-81-6 |
|---|---|
| Molecular Formula | C13H18N2O2 |
| Molecular Weight | 234.29 g/mol |
| IUPAC Name | methyl 3-amino-4-piperidin-1-ylbenzoate |
| Standard InChI | InChI=1S/C13H18N2O2/c1-17-13(16)10-5-6-12(11(14)9-10)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 |
| Standard InChI Key | NQQHRVRQXJDWRF-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=C(C=C1)N2CCCCC2)N |
| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N2CCCCC2)N |
Introduction
Synthesis
The synthesis of methyl 3-amino-4-piperidin-1-ylbenzoate typically involves:
-
Starting Materials: A benzoic acid derivative substituted with an amino group and a piperidine ring.
-
Esterification Reaction: The carboxylic acid group of the benzoic acid is methylated using methanol in the presence of an acid catalyst.
-
Substitution Reaction: Piperidinyl substitution is achieved via nucleophilic substitution or reductive amination.
Analytical Characterization
The compound can be characterized using:
-
Mass Spectrometry (MS): Confirms molecular weight and structure.
-
Infrared Spectroscopy (IR): Identifies functional groups such as amino (-NH) and ester (-COOCH).
-
Nuclear Magnetic Resonance (NMR): Provides detailed structural information on the aromatic ring, piperidine, and ester groups.
Pharmaceutical Research
Methyl 3-amino-4-piperidin-1-ylbenzoate is often explored as a scaffold for drug development due to its piperidine moiety, which is commonly found in bioactive molecules. Piperidine derivatives are known for their roles in:
-
CNS Disorders: Acting as ligands for neurotransmitter receptors.
-
Anticancer Agents: Serving as intermediates for compounds targeting cancer cell lines like HCT-116 and MCF-7 .
Chemical Intermediates
The compound serves as a precursor in the synthesis of more complex molecules, particularly those containing fused aromatic or heterocyclic systems.
Safety and Handling
While specific toxicity data for methyl 3-amino-4-piperidin-1-ylbenzoate is limited, general precautions include:
-
Avoiding inhalation or skin contact due to potential irritation.
-
Storing in a cool, dry place away from heat sources due to its moderate flash point (204.6°C).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume